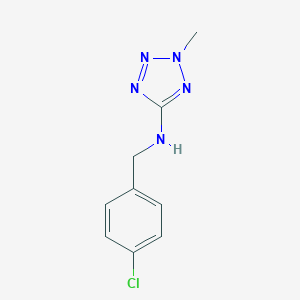![molecular formula C25H26N2O2 B275674 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone, also known as MDPK, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for recreational purposes and has been classified as a Schedule I controlled substance in the United States. However, it has also been the subject of scientific research due to its potential for therapeutic applications.
Mechanism of Action
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their levels, which can result in the alleviation of symptoms associated with depression and anxiety.
Biochemical and Physiological Effects:
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone has been shown to increase the levels of serotonin and dopamine in the brain, which can result in a range of biochemical and physiological effects. These effects include increased mood, decreased anxiety, and improved cognitive function.
Advantages and Limitations for Lab Experiments
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone has several advantages for use in lab experiments, including its ability to selectively inhibit the reuptake of serotonin and norepinephrine, its low toxicity, and its relatively easy synthesis. However, its recreational use and potential for abuse make it a challenging compound to study in a lab setting.
Future Directions
There are several future directions for research on 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone, including its potential use as a treatment for PTSD, its effects on cognitive function, and its potential for abuse and addiction. Additionally, further studies are needed to determine the optimal dosage and administration of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone for therapeutic purposes.
Synthesis Methods
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone can be synthesized through a multi-step process that involves the reaction of 2,2-diphenylacetyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone in its pure form.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone has been studied for its potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone was found to have anxiolytic and antidepressant effects, which could be attributed to its ability to increase the levels of serotonin and dopamine in the brain.
properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H26N2O2/c1-29-23-15-9-8-14-22(23)26-16-18-27(19-17-26)25(28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
InChI Key |
PZGAXFSCOAFJJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



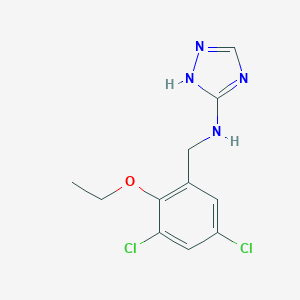
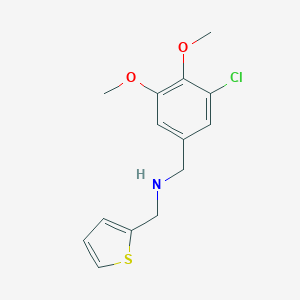
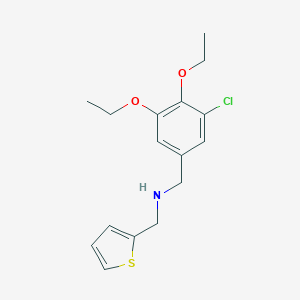
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)
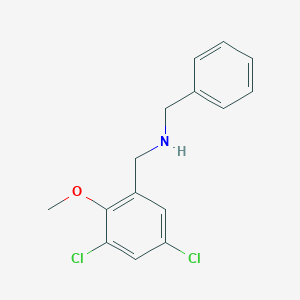
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)
